![molecular formula C7H5ClN2OS B178149 2-(氯甲基)噻吩[3,2-d]嘧啶-4(3H)-酮 CAS No. 147005-91-2](/img/structure/B178149.png)

2-(氯甲基)噻吩[3,2-d]嘧啶-4(3H)-酮

描述

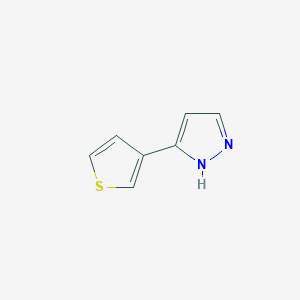

“2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential antimycobacterial activity . It is part of a class of compounds known as thienopyrimidinones .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, substituted thieno[2,3-d]pyrimidine-4-carboxylic acids have been synthesized using Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . Another method involves the use of 4-chlorothieno[2,3-d]pyrimidines as starting compounds for the synthesis of thieno[2,3-d]pyrimidine-4-carboxylic acids by substituting the halogen atom with the nitrile group followed by its transformation into the carbethoxy group and subsequent hydrolysis .Molecular Structure Analysis

The molecular structure of “2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one” can be inferred from its name and the general structure of thienopyrimidinones .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been used in the synthesis of potential antitubercular agents . They have also been used in the synthesis of novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids .科学研究应用

合成和药理研究

2-(氯甲基)噻吩[3,2-d]嘧啶-4(3H)-酮已经被合成并研究其药理活性。Shishoo等人(1990)的研究表明,该化合物的衍生物,特别是2-氯甲基-5,6,7,8-四氢苯并(b)噻吩(2,3-d)嘧啶-4(3H)-酮,在动物模型中表现出显著的抗高脂血症活性,与已知药物如氯贝特和核黄素四丁酸酯(Shishoo et al., 1990)相媲美。

生物活性衍生物合成

Ashalatha等人(2007)从3-氨基-2-巯基-5,6,7,8-四氢[1]苯并噻吩[2,3-d]嘧啶-4(3H)-酮合成了一系列衍生物。这些化合物显示出有希望的抗炎、中枢神经系统抑制和抗微生物活性(Ashalatha et al., 2007)。

化学反应研究

Voskressensky等人(2015)研究了2-(氯甲基)-5,6,7,8-四氢吡啶[4',3':4,5]噻吩[2,3-d]嘧啶-4(3Н)-酮与各种化合物的反应,探索新的合成途径和衍生物(Voskressensky et al., 2015)。

新颖合成方法

Pokhodylo等人(2015)开发了一种高效、高产率的方法,用于合成各种噻吩[2,3-d]嘧啶和噻吩[3,2-d]嘧啶衍生物,展示了该化合物在化学合成中的多功能性(Pokhodylo et al., 2015)。

生物活性研究

Saber等人(2020)专注于设计和合成含有噻吩[2,3-d]嘧啶基团的新型生物活性分子,评估它们的抗微生物效能。这突显了该化合物在制药应用中的潜力(Saber et al., 2020)。

作用机制

Target of Action

The primary target of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its eventual death .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to ATP depletion in the bacteria, affecting its survival and proliferation .

Pharmacokinetics

Its effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its effects .

Result of Action

The inhibition of Cyt-bd by 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one leads to ATP depletion in Mycobacterium tuberculosis . This results in significant antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .

Action Environment

The action of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency

属性

IUPAC Name |

2-(chloromethyl)-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-3-5-9-4-1-2-12-6(4)7(11)10-5/h1-2H,3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXDNHXAYQNSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=C(NC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368447 | |

| Record name | 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147005-91-2 | |

| Record name | 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

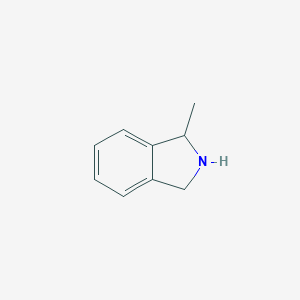

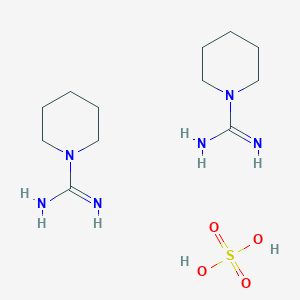

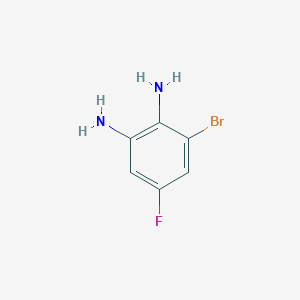

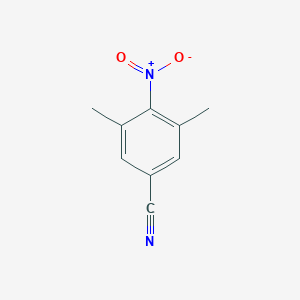

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-Benzodioxol-5-yl)-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B178081.png)

![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)